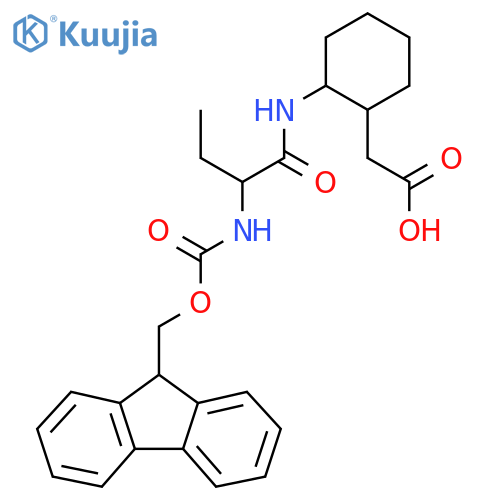Cas no 2171490-43-8 (2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexyl}acetic acid)
2-{2-2-({(9H-フルオレン-9-イル)メトキシカルボニル}アミノ)ブタンアミドシクロヘキシル}酢酸は、Fmoc保護基を有するアミノ酸誘導体であり、ペプチド合成において重要な中間体として利用されます。この化合物は、Fmoc基の高い反応性と安定性を兼ね備えており、固相ペプチド合成(SPPS)における効率的なカップリング反応を可能にします。また、シクロヘキシル基と酢酸部位が分子の立体構造に影響を与え、特定のペプチド鎖の構築に適した特性を示します。Fmoc基は穏やかな塩基条件下で脱保護可能であり、副反応を最小限に抑えつつ高収率での合成が期待できます。

2171490-43-8 structure
商品名:2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexyl}acetic acid
2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexyl}acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexyl}acetic acid
- EN300-1480319
- 2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexyl}acetic acid
- 2171490-43-8
-
- インチ: 1S/C27H32N2O5/c1-2-23(26(32)28-24-14-8-3-9-17(24)15-25(30)31)29-27(33)34-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22-24H,2-3,8-9,14-16H2,1H3,(H,28,32)(H,29,33)(H,30,31)
- InChIKey: ICKFZBHCUFHCMJ-UHFFFAOYSA-N
- ほほえんだ: OC(CC1CCCCC1NC(C(CC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O
計算された属性
- せいみつぶんしりょう: 464.23112213g/mol
- どういたいしつりょう: 464.23112213g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 34
- 回転可能化学結合数: 9
- 複雑さ: 706
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.5
- トポロジー分子極性表面積: 105Ų
2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexyl}acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1480319-100mg |
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexyl}acetic acid |
2171490-43-8 | 100mg |
$804.0 | 2023-09-28 | ||
| Enamine | EN300-1480319-10000mg |
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexyl}acetic acid |
2171490-43-8 | 10000mg |
$3929.0 | 2023-09-28 | ||
| Enamine | EN300-1480319-250mg |
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexyl}acetic acid |
2171490-43-8 | 250mg |
$840.0 | 2023-09-28 | ||
| Enamine | EN300-1480319-2500mg |
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexyl}acetic acid |
2171490-43-8 | 2500mg |
$1791.0 | 2023-09-28 | ||
| Enamine | EN300-1480319-500mg |
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexyl}acetic acid |
2171490-43-8 | 500mg |
$877.0 | 2023-09-28 | ||
| Enamine | EN300-1480319-5000mg |
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexyl}acetic acid |
2171490-43-8 | 5000mg |
$2650.0 | 2023-09-28 | ||
| Enamine | EN300-1480319-1.0g |
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexyl}acetic acid |
2171490-43-8 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1480319-1000mg |
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexyl}acetic acid |
2171490-43-8 | 1000mg |
$914.0 | 2023-09-28 | ||
| Enamine | EN300-1480319-50mg |
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexyl}acetic acid |
2171490-43-8 | 50mg |
$768.0 | 2023-09-28 |
2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexyl}acetic acid 関連文献
-
Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
-
3. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
-
Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
2171490-43-8 (2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexyl}acetic acid) 関連製品
- 205927-64-6(3-(Dimethylamino)benzohydrazide)
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)
- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)
- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)
- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
